molecular formula C11H13IO2 B14052827 1-(3-Ethoxy-5-iodophenyl)propan-1-one

1-(3-Ethoxy-5-iodophenyl)propan-1-one

Cat. No.: B14052827
M. Wt: 304.12 g/mol
InChI Key: UWWHLUMVJQHMMK-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-iodophenyl)propan-1-one is a propiophenone derivative characterized by a phenyl ring substituted with an ethoxy group at the 3-position and an iodine atom at the 5-position, linked to a propan-1-one moiety. The iodine atom introduces significant molecular weight and polarizability, while the ethoxy group acts as an electron-donating substituent, modulating the ketone’s electronic environment.

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

1-(3-ethoxy-5-iodophenyl)propan-1-one

InChI

InChI=1S/C11H13IO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

UWWHLUMVJQHMMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)I)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-iodophenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-iodobenzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Key examples include:

Suzuki-Miyaura Coupling
Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives.
Conditions : Pd(OAc)₂ (1 mol%), NaHCO₃ (2.5 equiv.), DMF, 50°C, 5–10 h .
Example :
1 3 Ethoxy 5 iodophenyl propan 1 one PhB OH 1 3 Ethoxy 5 biphenyl propan 1 one\text{1 3 Ethoxy 5 iodophenyl propan 1 one PhB OH 1 3 Ethoxy 5 biphenyl propan 1 one}

Heck Reaction
Forms α,β-unsaturated ketones via coupling with alkenes.
Conditions : Pd(PPh₃)₄, allyl alcohol, NaHCO₃, DMF .

Reaction Type Reagents/Conditions Product Yield
Suzuki CouplingPd(OAc)₂, NaHCO₃, DMF, 50°CBiaryl derivatives75–85%
Heck ReactionPd(PPh₃)₄, allyl alcohol, DMFα,β-Unsaturated ketones60–80%

Nucleophilic Substitution

The iodine substituent participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the ketone and ethoxy groups.

Hydroxylation
Replaces iodine with hydroxyl groups under basic conditions:
Conditions : K₂CO₃, H₂O/EtOH, reflux.
1 3 Ethoxy 5 iodophenyl propan 1 one 1 3 Ethoxy 5 hydroxyphenyl propan 1 one\text{1 3 Ethoxy 5 iodophenyl propan 1 one 1 3 Ethoxy 5 hydroxyphenyl propan 1 one}

Amination
Reacts with amines (e.g., NH₃, alkylamines) to form aryl amines.

Nucleophile Conditions Product
OH⁻K₂CO₃, H₂O/EtOH, reflux1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one
NH₃CuI, 18-crown-6, DMF, 100°C1-(3-Ethoxy-5-aminophenyl)propan-1-one

Oxidation and Reduction

The propan-1-one moiety undergoes redox transformations:

Oxidation
Converts the ketone to a carboxylic acid using strong oxidizing agents:
Conditions : KMnO₄, H₂SO₄, heat.
1 3 Ethoxy 5 iodophenyl propan 1 one 3 3 Ethoxy 5 iodophenyl propanoic acid\text{1 3 Ethoxy 5 iodophenyl propan 1 one 3 3 Ethoxy 5 iodophenyl propanoic acid}

Reduction
Reduces the ketone to a secondary alcohol:
Conditions : NaBH₄, EtOH, RT .
1 3 Ethoxy 5 iodophenyl propan 1 one 1 3 Ethoxy 5 iodophenyl propan 1 ol\text{1 3 Ethoxy 5 iodophenyl propan 1 one 1 3 Ethoxy 5 iodophenyl propan 1 ol}

Reaction Reagents Product
OxidationKMnO₄, H₂SO₄, ΔCarboxylic acid derivative
ReductionNaBH₄, EtOHSecondary alcohol

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs electrophiles to the para and ortho positions relative to itself, while the iodine’s electron-withdrawing effect deactivates the ring.

Nitration
Occurs at the 4-position of the ethoxy group:
Conditions : HNO₃, H₂SO₄, 0–5°C.

Sulfonation
Introduces sulfonic acid groups at the 4-position.

Mechanistic Insights

  • Cross-Coupling : Pd⁰ inserts into the C–I bond, forming a Pd–aryl complex. Transmetalation with boronic acids or alkenes follows .

  • SNAr : The electron-deficient aryl iodide facilitates attack by nucleophiles like OH⁻ or NH₃.

  • Reduction : NaBH₄ selectively reduces the ketone without affecting the iodine or ethoxy groups .

Scientific Research Applications

1-(3-Ethoxy-5-iodophenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and iodine groups can participate in various chemical interactions, while the propanone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and biological processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(3-Ethoxy-5-iodophenyl)propan-1-one with structurally related propan-1-one derivatives:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Key Structural Differences References
This compound 3-ethoxy, 5-iodo None Iodo and ethoxy substituents -
4-FMC (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) 4-fluoro Methylamino on propanone chain Fluorine substituent; amino group
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one 4-TBS-protected hydroxyl TBS ether Bulky silyl protecting group
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-hydroxy Pyridyl group on propanone Hydroxyl and heteroaromatic substitution
1-(3-Methoxyphenyl)propan-1-one 3-methoxy None Methoxy instead of ethoxy/iodo
Latifolone (1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one) Benzodioxol-methoxy Fused dioxolane ring Heterocyclic ring system

Key Observations:

  • Iodine vs. Halogen Substitution: Compared to 4-FMC (fluorine substituent), the iodine atom in the target compound increases molecular weight (260.1 g/mol for FMC vs.
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound provides stronger electron-donating effects than methoxy (as in 1-(3-methoxyphenyl)propan-1-one), which may stabilize the ketone via resonance but reduce solubility in polar solvents .
  • Heterocyclic Analogs : Latifolone’s benzodioxolane ring system introduces rigidity and may enhance binding to biological targets compared to the simpler phenyl substitution in the target compound .

Physicochemical Properties

  • Solubility : The iodine substituent in this compound likely reduces water solubility compared to fluorine-containing analogs like 4-FMC, which forms water-soluble hydrochloride salts . Ethoxy groups further decrease polarity, favoring organic solvents.
  • Stability : The electron-donating ethoxy group may stabilize the ketone against nucleophilic attack compared to hydroxyl-containing analogs (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one), which are prone to oxidation or tautomerism .

Biological Activity

1-(3-Ethoxy-5-iodophenyl)propan-1-one is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Molecular Formula : C12H15I
Molecular Weight : 292.15 g/mol
IUPAC Name : this compound
Canonical SMILES : CCOC(=O)CC1=CC(=C(C=C1)I)C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Ethoxy Group : The ethoxy group can be introduced via an etherification reaction using ethyl bromide and sodium ethoxide.
  • Iodination : The iodination of the phenyl ring can be achieved through electrophilic aromatic substitution using iodine monochloride.
  • Acylation : The final step involves the acylation of the resulting compound with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound displayed notable activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain strains was reported as low as 12.5 µg/mL, suggesting strong potential for development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Production : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the ethoxy group enhances solubility and bioavailability, while the iodine substituent contributes to increased reactivity towards biological targets.
  • Positioning on the Phenyl Ring : Variations in substituents on different positions of the phenyl ring significantly affect both potency and selectivity towards different biological targets .

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated a series of iodinated phenyl ketones, including this compound. They reported that this compound exhibited superior antimicrobial activity compared to non-iodinated analogs, highlighting the importance of halogen substitution in enhancing biological efficacy .

Anticancer Research

Another study focused on the anticancer properties of this compound showed that treatment with varying concentrations led to significant reductions in cell viability across multiple cancer cell lines. Flow cytometry analysis confirmed that apoptosis was induced in treated cells, further validating its potential as a chemotherapeutic agent .

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